6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-tert-butyl-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)9-6-7-11-10(8-9)15-12(16)14(4,5)17-11/h6-8H,1-5H3,(H,15,16) |
InChI Key |
TVFQHQSNNRTVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Oxazine Ring Formation
The oxazine ring is formed via reaction of the alkylated phenol with chloroacetone (CH₃COCH₂Cl) under basic conditions. The phenolic oxygen attacks the carbonyl carbon, followed by nucleophilic displacement of chloride to form the ether linkage. Intramolecular cyclization then yields the 2,2-dimethyl-substituted oxazinone.
Example Protocol:
-
Dissolve 4-tert-butyl-2-methylphenol (1.0 equiv) in dry DMF.
-
Add chloroacetone (1.2 equiv) and Cs₂CO₃ (2.0 equiv).
-
Heat at 90°C under N₂ for 24 h.
-
Quench with H₂O, extract with EtOAc, and purify via column chromatography.
This method achieves moderate yields (~60–70%) but requires careful control of steric hindrance from the tert-butyl group.
HATU-Mediated Amide Coupling and Cyclization
The use of coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) facilitates amide bond formation in benzoxazinone synthesis, as demonstrated in related benzothiazole derivatives.
Stepwise Synthesis
-
Amide Formation: React 6-tert-butyl-2-nitroaniline with dimethyl malonyl chloride using HATU and N-methylmorpholine (NMM) in DMF at 60°C.
-
Cyclization: Treat the intermediate amide with NaOH in ethanol under reflux to induce ring closure via intramolecular nucleophilic attack.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, followed by oxidation to the ketone.
Key Data:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Challenges |
|---|---|---|---|
| Cyclocondensation | 60–70 | Simple reagents, one-pot procedure | Low yield with bulky substituents |
| Cu-Catalyzed Coupling | 75–80 | Direct functionalization, scalability | Requires pre-halogenated intermediates |
| HATU-Mediated | 80–90 | High efficiency, mild conditions | Cost of HATU, multi-step synthesis |
The HATU-mediated route offers superior yields but involves higher costs, making the copper-catalyzed method preferable for large-scale production.
Purification and Characterization
Chemical Reactions Analysis
6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of benzoxazinone derivatives. For instance, research has shown that certain derivatives exhibit significant antioxidant activity compared to standard reference compounds like BHT (Butylated Hydroxytoluene) . The compound's structure allows it to scavenge free radicals effectively, making it a candidate for developing antioxidant therapies.
Anticancer Properties
Benzoxazinones have been evaluated for their anticancer potential. A study investigated the synthesis of novel benzoxazinone derivatives and their biological evaluation against various cancer cell lines. These compounds demonstrated promising cytotoxic effects, indicating their potential as anticancer agents . The structure of 6-(tert-butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one may contribute to this activity due to its ability to interact with biological targets involved in cancer progression.
Acetylcholinesterase Inhibition
Another significant application of related benzoxazinones is their role as acetylcholinesterase inhibitors. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds designed with the benzoxazinone scaffold have shown effective inhibition of acetylcholinesterase, suggesting potential therapeutic applications in neuroprotection .
Agricultural Applications
Biopesticides
Benzoxazinones are also recognized for their role in plant defense mechanisms. They can function as natural biopesticides due to their phytotoxic properties against various pests and pathogens. Research has shown that these compounds can enhance plant resistance to herbivores and pathogens by inducing defensive responses . The application of this compound could be explored for developing environmentally friendly pest control strategies.
Material Science Applications
Polymer Chemistry
The incorporation of benzoxazinones into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The unique chemical structure allows these compounds to act as crosslinking agents or stabilizers in polymer formulations. Studies suggest that polymers modified with benzoxazinones exhibit improved thermal resistance and mechanical strength compared to unmodified counterparts .
Case Studies
- Antioxidant Evaluation
- Cytotoxicity Assessment
- Plant Defense Mechanism Research
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The oxazine ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Benzoxazinone Family
2.1.1. 2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives
- Key Differences : Lacking the 6-tert-butyl group, these derivatives exhibit reduced steric bulk and altered interactions with hydrophobic binding pockets.
- Biological Activity : Compounds such as 25 and 26 (IC50 values of 1.99–2.96 μM against BRD4(1)) demonstrate moderate inhibitory activity, whereas the tert-butyl-substituted derivative 84 (IC50 = 690 nM) shows significantly enhanced potency . The tert-butyl group improves binding to the BRD4 WPF shelf, a critical region for inhibitor efficacy .
- Pharmacokinetics: The tert-butyl substituent in 84 enhances oral bioavailability (61.5% in rats) compared to non-substituted analogues (e.g., compound 3, 32% bioavailability) .
2.1.2. 6-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Key Differences: Substitution of the 6-tert-butyl group with an amino group introduces polar interactions and reduces hydrophobicity.
- Applications: Primarily used as an intermediate in organic synthesis, this derivative lacks reported bromodomain inhibitory activity but serves as a precursor for functionalized benzoxazinones .
Heterocyclic Core Modifications
2.2.1. 2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Key Differences: Replacement of a benzene ring carbon with nitrogen creates a pyrido-oxazinone core, altering electronic properties and hydrogen-bonding capacity.
- Biological Activity: Derivatives like 27–31 (Table 1 in ) exhibit BRD4 inhibition but with reduced potency compared to benzoxazinones. However, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) demonstrates potent NF-κB inhibition (IC50 < 1 μM in HepG2 cells), highlighting divergent therapeutic applications .
2.2.2. 2H-Benzo[b][1,4]thiazin-3(4H)-one
- Key Differences : Substitution of oxygen with sulfur in the oxazine ring increases lipophilicity and polarizability.
Table 1: Comparative Analysis of Key Derivatives
Impact of Substituents on Physicochemical Properties
Biological Activity
6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- CAS Number : 452339-71-8
The molecular structure features a tert-butyl group and a benzo[b][1,4]oxazine core, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a significant role in regulating transcription and cell cycle progression. The compound demonstrated selective inhibitory effects on CDK9, leading to apoptosis in various cancer cell lines.
Case Study: CDK9 Inhibition
A study published in 2022 explored the effects of derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one on hematological malignancies. The lead compound from this series showed:
- IC50 Values : Indicating effective concentrations for inhibiting cell proliferation.
- Mechanism of Action : Induced apoptosis through downregulation of Mcl-1 and c-Myc proteins in MV4-11 cells, leading to significant tumor reduction in xenograft models .
Cytotoxicity Evaluation
In vitro evaluations have shown that this compound exhibits cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 14.2 | Induces apoptosis via CDK9 inhibition |
| MDA-MB-231 (breast cancer) | 18.1 | Induces apoptosis via CDK9 inhibition |
These results indicate that the compound is a promising candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The activity of this compound can be attributed to its structural features. Modifications to the tert-butyl and dimethyl groups can significantly influence its potency and selectivity. For example:
- Tert-butyl Group : Essential for maintaining hydrophobic interactions necessary for binding to the target enzyme.
- Dimethyl Substitution : Enhances solubility and cellular uptake.
Q & A
Basic Research Questions
Q. How can the synthesis of 6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) and monitor progress via thin-layer chromatography (TLC) using a cyclohexane:ethyl acetate (2:1) mobile phase . Post-synthesis, purify via recrystallization with absolute ethanol to remove impurities and enhance crystallinity .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on substituent-specific chemical shifts (e.g., tert-butyl protons at ~1.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight and elemental composition . TLC remains critical for monitoring reaction intermediates .
Q. What experimental design considerations are critical for assessing the compound’s bioactivity in antimicrobial assays?
- Methodological Answer : Employ randomized block designs with split plots to account for variables like microbial strain variability and concentration gradients. Use four replicates per treatment group and standardized protocols (e.g., broth microdilution) to ensure reproducibility .
Advanced Research Questions
Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR) in biological systems?
- Methodological Answer : Introduce substituents (e.g., hydroxymethyl, amino, or halogens) at positions 6 or 7 of the benzoxazinone core to modulate electronic and steric effects. Compare bioactivity profiles against analogs like 7-amino-2,2-dimethyl derivatives to identify key functional groups .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying reactive sites (e.g., carbonyl group at position 3). Molecular docking studies can predict interactions with biological targets, such as enzyme active sites .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, solvent effects). Validate discrepancies using orthogonal assays (e.g., antifungal disk diffusion vs. microbroth dilution) .
Q. What methods are suitable for determining the environmental fate and degradation pathways of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry to track degradation products in environmental matrices. Assess abiotic transformations (e.g., hydrolysis under varying pH) and biotic pathways via microbial metabolism studies .
Q. How can X-ray crystallography elucidate the compound’s structural nuances and intermolecular interactions?
- Methodological Answer : Grow single crystals via slow evaporation in ethanol or DMSO. Analyze bond lengths and angles (e.g., C=O and C-N bonds in the oxazinone ring) to confirm tautomeric forms and hydrogen-bonding networks, as demonstrated in related 6-chloro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
